molecular formula C12H14 B1272919 4-Butylphenylacetylene CAS No. 79887-09-5

4-Butylphenylacetylene

Cat. No. B1272919
CAS RN: 79887-09-5
M. Wt: 158.24 g/mol
InChI Key: ZVWWYEHVIRMJIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenylacetylene derivatives is a key area of interest. For instance, an optically active poly(phenylacetylene) with chiral centers and mesogenic groups on side chains was synthesized using a [Rh(nbd)Cl]2 catalyst, resulting in a high molecular weight polymer . Another study reported the synthesis of a Rh(I)-aryl complex, which was used as an initiator for the (co)polymerization of phenylacetylenes, demonstrating controlled polymerization and the ability to form stereoregular AB diblock copolymers . Additionally, solid-phase synthesis methods were employed to create sequence-specific phenylacetylene oligomers, highlighting the versatility of phenylacetylene derivatives in polymer science .

Molecular Structure Analysis

The molecular structure of phenylacetylene derivatives is characterized using various spectroscopic techniques. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopies were used to characterize the chemical structure of a synthesized poly(phenylacetylene) . X-ray crystal structure analysis was utilized to confirm the structure of reaction products, such as the minor insertion product of phenylacetylene with a (butadiene)tantalocene cation complex , and the structure of a hydrolysis product from the reaction of phenylacetylene with a trichlorobenzo[d]-1,3,2-dioxaphosphole .

Chemical Reactions Analysis

Phenylacetylene derivatives undergo various chemical reactions. The reaction of phenylacetylene with a (butadiene)tantalocene cation complex led to regioisomeric alkyne–butadiene coupling products . Another study described the ipso-substitution reaction of phenylacetylene with a trichlorobenzo[d]-1,3,2-dioxaphosphole, predominantly yielding a substituted oxaphosphorinine . These reactions demonstrate the reactivity of phenylacetylene derivatives and their potential for creating complex molecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylacetylene derivatives are influenced by their molecular structure. The optically active poly(phenylacetylene) synthesized in one study exhibited circular dichroism, indicating a chiroptical property due to helical conformation . Another polymer derived from phenylacetylene showed liquid crystalline behavior, with a smectic A mesophase, and underwent isomerization and intrachain cyclization at elevated temperatures . These properties are crucial for applications in materials science and optoelectronics.

Scientific Research Applications

Optical and Electronic Properties

  • Synthesis and Spectroscopic Analysis : 4-Butylphenylacetylene derivatives have been synthesized and studied for their optical properties. For example, Arockiasamy Ajay Praveenkumar et al. (2021) synthesized a compound similar to 4-Butylphenylacetylene, which was used as an interfacing agent in laboratory reagents. This study emphasizes the compound's relevance in spectroscopic analysis and non-linear optical (NLO) properties (Arockiasamy Ajay Praveenkumar et al., 2021).

  • Carrier Transport Properties : Shouqin Zhou et al. (1992) investigated the carrier transport properties of poly(substituted phenylacetylene)s. Their research indicates the potential of these compounds in electronic applications, particularly in conductivity and carrier mobility, which are crucial for electronic devices (Shouqin Zhou et al., 1992).

Catalysis and Polymerization

  • Homogeneous Catalysis : Lada Sekerová et al. (2019) explored the use of terminal alkynes, including phenylacetylene, as catalysts for acetalization and esterification. This research highlights the catalytic potential of 4-Butylphenylacetylene derivatives in chemical synthesis (Lada Sekerová et al., 2019).

  • Polymerization in Ionic Liquids : P. Mastrorilli et al. (2002) and (2003) conducted studies on the Rh(I) catalyzed polymerization of phenylacetylene in ionic liquids. These findings are significant for developing new methods in polymer science, suggesting potential uses for 4-Butylphenylacetylene in polymerization processes (P. Mastrorilli et al., 2002) and (P. Mastrorilli et al., 2003).

Pharmaceutical and Biomedical Applications

  • Mechanism-Based Inactivation of Cytochrome P450 : Haoming Zhang et al. (2009) explored the effects of tert-Butylphenylacetylene on cytochrome P450. While this is specifically about a tert-butyl derivative, it indicates a potential biomedical application for 4-Butylphenylacetylene in studying enzyme interactions (Haoming Zhang et al., 2009).

Safety And Hazards

4-Butylphenylacetylene is considered hazardous. It is combustible and may cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

1-butyl-4-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-3-5-6-12-9-7-11(4-2)8-10-12/h2,7-10H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWWYEHVIRMJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379404
Record name 4-Butylphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butylphenylacetylene

CAS RN

79887-09-5
Record name 4-Butylphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-4-ethynylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
Y Guo, Y Wu, R Cao, S Zheng, Y Yang… - Journal of Electroanalytical …, 2017 - Elsevier
… reduction of Pt(II) precursors and stabilized by the self-assembly of acetylene derivatives of different lengths (phenylacetylene, 4-ethylphenylacetylene, and 4-butylphenylacetylene). …
Number of citations: 9 www.sciencedirect.com
N Shin, S Yu, JH Lee, H Hwang, KM Lee - Organometallics, 2017 - ACS Publications
… After the mixture was stirred for 15 min, 4-butylphenylacetylene (1.2 equiv per bromide) was added to the resulting dark brown slurry. The reaction mixture was then refluxed for 24 h. …
Number of citations: 52 pubs.acs.org
DK You, JH Lee, BH Choi, H Hwang… - European Journal of …, 2017 - Wiley Online Library
… After stirring for 15 min, 4-butylphenylacetylene (0.68 mL, 3.81 mmol) in toluene (10 mL) was added to the resulting dark-brown slurry. The reaction mixture was then refluxed for 24 h. …
JH Lee, H Hwang, KM Lee - Journal of Organometallic Chemistry, 2016 - Elsevier
… After stirring for 15 min, 4-butylphenylacetylene (1a) or 1–hexyne (2a) of 2.4 equiv. was added to the resulting dark brown slurry. The reaction mixture was then refluxed for 24 h. …
Number of citations: 6 www.sciencedirect.com
JBF Vandenwijngaerden, J Huang, C Cresens… - Materials …, 2023 - pubs.rsc.org
… In particular, the introduction of a 4-butylphenylacetylene moiety on the furan and thiophene rings resulted in a further redshift of the absorption and emission spectra to respectively 433 …
Number of citations: 3 pubs.rsc.org
DM Cui, Q Meng, JZ Zheng, C Zhang - Chemical communications, 2009 - pubs.rsc.org
In the presence of a catalytic amount of (Ph3P)AuNO3 and phthalimide, the addition of toluenesulfonic acid or methanesulfonic acid to alkynes has been shown to proceed and gives …
Number of citations: 22 pubs.rsc.org
S Cheng, N Shang, C Feng, S Gao, C Wang… - Catalysis …, 2017 - Elsevier
… The initial reaction set involved reacting benzaldehyde and piperidine with a variety of alkynes including 4-ethylphenylacetylene, 4-butylphenylacetylene, 3-methylphenylacetylene, 4-…
Number of citations: 57 www.sciencedirect.com
K Takahashi, H Morishita, Y Ogiwara… - The Journal of Organic …, 2018 - ACS Publications
… The general procedure was followed with 4-butylphenylacetylene (158.2 mg, 1.000 mmol) and 4-iodoanisole (118.0 mg, 0.5000 mmol) for 24 h. Column chromatography (99/1 = hexane/…
Number of citations: 5 pubs.acs.org
YQ Zhu, L Dong - The Journal of Organic Chemistry, 2015 - ACS Publications
… 4-Butylphenylacetylene 2f underwent the Ru(II)-catalyzed cascade reaction to deliver the isomers in 72% yield with poor regioselectivity. Fortunately, when unsymmetrical alkyne 2g …
Number of citations: 18 pubs.acs.org
K Takahashi - 2019
Number of citations: 2

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